
N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a hexylphenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea typically involves the reaction of 3-hexylphenylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with different functional groups, while substitution could result in various substituted ureas.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical agent or a precursor to drugs.
Industry: It may find applications in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea would depend on its specific interactions with molecular targets. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The chloroethyl group might facilitate alkylation reactions, leading to modifications of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hexyl group, which may affect its solubility and reactivity.
N-(2-Chloroethyl)-N’-(4-hexylphenyl)urea: Similar structure but with a different position of the hexyl group, potentially altering its properties.
N-(2-Bromoethyl)-N’-(3-hexylphenyl)urea: Substitution of chlorine with bromine could change its reactivity and biological activity.
Uniqueness
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea is unique due to the specific combination of the chloroethyl and hexylphenyl groups, which may impart distinct chemical and physical properties compared to other urea derivatives.
Propiedades
Número CAS |
803730-01-0 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(3-hexylphenyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-15(19)17-11-10-16/h6,8-9,12H,2-5,7,10-11H2,1H3,(H2,17,18,19) |
Clave InChI |
XIOHTXKGDVYNRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


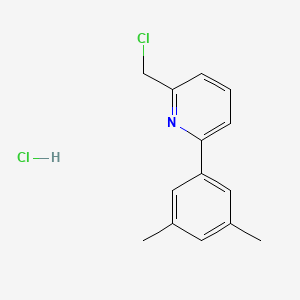
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
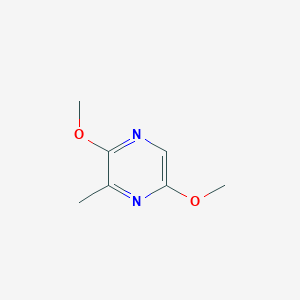
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
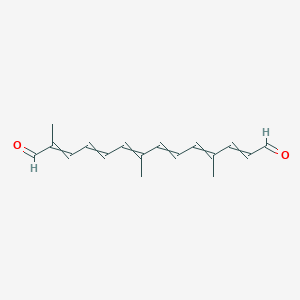
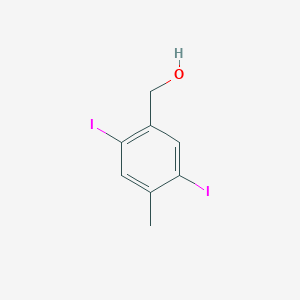
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
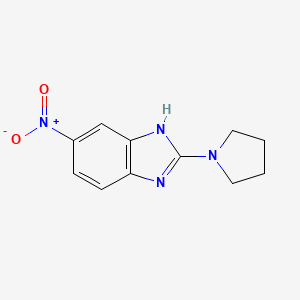
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
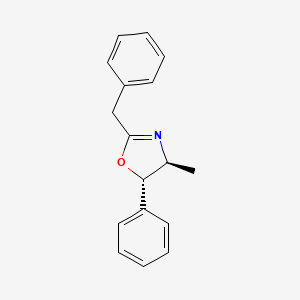
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
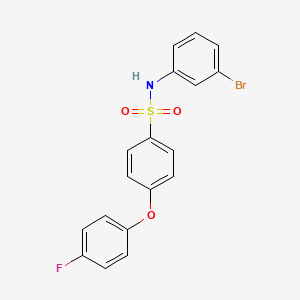
methyl}pyridine](/img/structure/B14219795.png)
